molecular formula C16H18ClNO3S B2660070 5-chloro-N-(2,5-dimethylphenyl)-2-ethoxybenzene-1-sulfonamide CAS No. 2215294-66-7

5-chloro-N-(2,5-dimethylphenyl)-2-ethoxybenzene-1-sulfonamide

Cat. No.: B2660070
CAS No.: 2215294-66-7
M. Wt: 339.83
InChI Key: FNXWNZAQBCKAFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-(2,5-dimethylphenyl)-2-ethoxybenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2,5-dimethylphenyl)-2-ethoxybenzene-1-sulfonamide typically involves the sulfonation of an appropriate aromatic amine. One common method includes the reaction of 5-chloro-2-ethoxybenzenesulfonyl chloride with 2,5-dimethylaniline in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(2,5-dimethylphenyl)-2-ethoxybenzene-1-sulfonamide can undergo several types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to produce the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.

Major Products

    Substitution: Formation of substituted sulfonamides.

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Hydrolysis: Formation of sulfonic acids and amines.

Scientific Research Applications

5-chloro-N-(2,5-dimethylphenyl)-2-ethoxybenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antibacterial and antifungal properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2,5-dimethylphenyl)-2-ethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes by mimicking the structure of natural substrates, thereby blocking essential biochemical pathways. The sulfonamide group is crucial for binding to the active site of the target enzyme, leading to its inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(2,5-dimethylphenyl)-2-(methylsulfonyl)-4-pyrimidinecarboxamide
  • 5-chloro-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide
  • 5-chloro-N’-isopropyl-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide

Uniqueness

Compared to similar compounds, 5-chloro-N-(2,5-dimethylphenyl)-2-ethoxybenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethoxybenzene moiety, in particular, may enhance its lipophilicity and membrane permeability, making it a valuable candidate for drug development and other applications.

Properties

IUPAC Name

5-chloro-N-(2,5-dimethylphenyl)-2-ethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO3S/c1-4-21-15-8-7-13(17)10-16(15)22(19,20)18-14-9-11(2)5-6-12(14)3/h5-10,18H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXWNZAQBCKAFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.